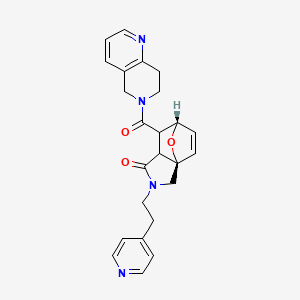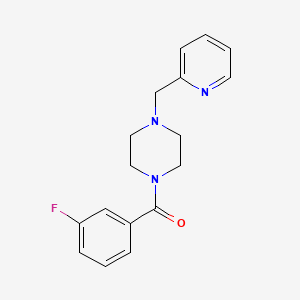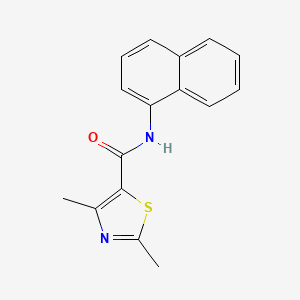
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves intricate chemical reactions designed to introduce specific functional groups, such as the nitro, amide, and thiadiazole moieties, into the molecular backbone. For instance, a study on the synthesis and anti-leishmanial activity of thiadiazol-2-amines containing various moieties highlights the complexity and specificity of chemical synthesis approaches used to create bioactive thiadiazole derivatives (Tahghighi et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is critical in determining their physicochemical properties and biological activity. Studies often use techniques like X-ray crystallography to elucidate the structural details. For example, the crystal structure of a similar compound, N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide, was determined to understand its configuration and interactions at the molecular level (Zong & Wang, 2009).
Chemical Reactions and Properties
The reactivity of such compounds can be explored through their involvement in chemical reactions, including their role as intermediates in the synthesis of more complex molecules or their reactivity towards biological targets. The study by Androsov (2008) on the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, for example, sheds light on the potential chemical pathways and transformations that similar compounds might undergo (Androsov, 2008).
Physical Properties Analysis
The physical properties of such compounds, including solubility, vapor pressure, and distribution coefficients, are essential for understanding their behavior in different environments and their potential applications. Ol’khovich et al. (2017) provided experimental data on the physicochemical properties of a similar bioactive compound, emphasizing the importance of these characteristics in the compound's bioactivity profile (Ol’khovich et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications and efficacy of such compounds. For instance, the study on the synthesis and reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole by Androsov and Neckers (2007) illustrates how the chemical properties of similar compounds can be manipulated for desired outcomes (Androsov & Neckers, 2007).
Wissenschaftliche Forschungsanwendungen
Development of Anticonvulsants
One significant application is in the development of anticonvulsants. A study by Sych et al. (2018) focused on the synthesis of a derivative, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrating high anticonvulsive activity. This compound was compared to the classic drug 'Depakin' and showed promising results, leading to further preclinical studies.
Physico-Chemical Properties
The physico-chemical properties of these compounds are also of interest. Ol’khovich et al. (2017) in their study titled "Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution" Ol’khovich et al. (2017) investigated the saturated vapor pressure, solubility, and distribution coefficients of a similar compound. These properties are crucial for understanding the behavior of these compounds in different environments.
Hypoxia-Selective Antitumor Agents
In the field of oncology, these compounds have been explored as potential hypoxia-selective antitumor agents. Palmer et al. (1996) synthesized a series of regioisomers of a related compound and evaluated their cytotoxicity under hypoxic conditions Palmer et al. (1996). This research is significant for developing targeted cancer therapies.
Apoptosis Induction in Tumor Cells
Thiazolides, a class of compounds that includes derivatives of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide, have been studied for their ability to induce apoptosis in tumor cells. Brockmann et al. (2014) focused on the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells Brockmann et al. (2014).
Positron Emission Tomography Ligands
Another application is in the development of positron emission tomography (PET) ligands. Yamasaki et al. (2011) worked on synthesizing and evaluating a new PET ligand for imaging metabotropic glutamate receptor subtype 1 Yamasaki et al. (2011).
Hydrolysis and Soil Metabolism Studies
The hydrolysis and soil metabolism of these compounds have also been investigated. Rouchaud et al. (2010) studied the hydrolysis of a benzoylamide derivative, leading to the formation of unexpected products Rouchaud et al. (2010).
Inhibition of Nitric Oxide Synthase
These compounds have been studied for their inhibitory activities against nitric oxide synthase, which is significant for treating various inflammatory diseases. Arias et al. (2018) developed pyrazoline and thiadiazoline heterocycles and reported their activities against different isoforms of nitric oxide synthase Arias et al. (2018).
Anti-Leishmanial Activity
In the realm of infectious diseases, these compounds have shown potential as anti-leishmanial agents. Tahghighi et al. (2012) synthesized a novel series of 1,3,4-thiadiazol-2-amines and evaluated their in vitro anti-leishmanial activity Tahghighi et al. (2012).
Kinesin Spindle Protein Inhibitors
In cancer therapy, derivatives of this compound have been explored as kinesin spindle protein inhibitors. Theoclitou et al. (2011) identified a compound that exhibited biochemical potency and suitable pharmaceutical properties for cancer treatment Theoclitou et al. (2011).
Eigenschaften
IUPAC Name |
3-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-7(2)11-14-15-12(20-11)13-10(17)8-4-3-5-9(6-8)16(18)19/h3-7H,1-2H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHJRGOHVYWUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)


![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)


![2-[3-oxo-3-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5543629.png)

![3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)

![N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)
![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)